molecular formula C23H21ClN2O3 B15025146 9-Chloro-5-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-5-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B15025146
M. Wt: 408.9 g/mol
InChI Key: YRTQDPXEEUNDKX-UHFFFAOYSA-N
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Description

4-[9-CHLORO-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL ETHYL ETHER is a complex organic compound with a unique structure that includes a chlorinated furyl group, a dihydropyrazolo benzoxazin core, and a phenyl ethyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[9-CHLORO-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL ETHYL ETHER typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Furyl Group: The synthesis begins with the preparation of the 5-methyl-2-furyl group through the cyclization of appropriate precursors.

    Construction of the Dihydropyrazolo Benzoxazin Core: This step involves the formation of the dihydropyrazolo benzoxazin ring system through a series of cyclization and condensation reactions.

    Introduction of the Chlorine Atom: Chlorination of the intermediate compound is carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Etherification: The final step involves the etherification of the phenyl group with ethyl ether under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[9-CHLORO-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL ETHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[9-CHLORO-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL ETHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[9-CHLORO-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL ETHYL ETHER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[9-CHLORO-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL ETHYL ETHER is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

9-chloro-5-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H21ClN2O3/c1-3-27-17-8-5-15(6-9-17)23-26-20(18-12-16(24)7-11-21(18)29-23)13-19(25-26)22-10-4-14(2)28-22/h4-12,20,23H,3,13H2,1-2H3

InChI Key

YRTQDPXEEUNDKX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(O4)C)C5=C(O2)C=CC(=C5)Cl

Origin of Product

United States

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